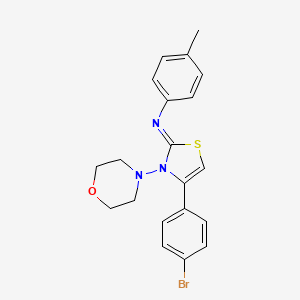
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline is a complex organic compound featuring a bromophenyl group, a morpholinothiazole ring, and a methylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline typically involves multi-step organic reactionsThe final step involves the condensation of the morpholinothiazole intermediate with 4-methylaniline under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the bromophenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
科学研究应用
Chemistry
In chemistry, (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its chemical properties enable the creation of materials with desirable characteristics, such as enhanced stability or specific optical properties .
作用机制
The mechanism of action of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives and bromophenyl-containing molecules. Examples include:
- (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline
- (Z)-N-(4-(4-fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline
Uniqueness
What sets (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications .
属性
IUPAC Name |
4-(4-bromophenyl)-N-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-15-2-8-18(9-3-15)22-20-24(23-10-12-25-13-11-23)19(14-26-20)16-4-6-17(21)7-5-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPTUUUNLNLVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














